Cas no 71170-89-3 (1,2-Piperidinedicarboxylicacid, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester)
1,2-Piperidinedicarboxylicacid, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester Chemical and Physical Properties
Names and Identifiers
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- 1,2-Piperidinedicarboxylicacid, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester
- N-Cbz-2-piperidinecarboxylic acid t-butyl ester
- 1-O-benzyl 2-O-tert-butyl piperidine-1,2-dicarboxylate
- I14-3933
- A837104
- CS-W001624
- s12100
- AKOS015911223
- AS-67454
- WCA17089
- FT-0654560
- DTXSID60391608
- 1-benzyl 2-tert-butyl piperidine-1,2-dicarboxylate
- 71170-89-3
- 1-benzyl 2-(tert-butyl) piperidine-1,2-dicarboxylate
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- MDL: MFCD04038573
- Inchi: 1S/C18H25NO4/c1-18(2,3)23-16(20)15-11-7-8-12-19(15)17(21)22-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3
- InChI Key: SQJWZSZKXPYXAM-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(C1CCCCN1C(=O)OCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 319.17800
- Monoisotopic Mass: 319.178
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 410
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- PSA: 55.84000
- LogP: 3.45730
1,2-Piperidinedicarboxylicacid, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,2-Piperidinedicarboxylicacid, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129000105-250mg |
N-Cbz-2-piperidinecarboxylic acid t-butyl ester |
71170-89-3 | 97% | 250mg |
$720.80 | 2023-09-01 | |
| Alichem | A129000105-500mg |
N-Cbz-2-piperidinecarboxylic acid t-butyl ester |
71170-89-3 | 97% | 500mg |
$1068.20 | 2023-09-01 | |
| Alichem | A129000105-1g |
N-Cbz-2-piperidinecarboxylic acid t-butyl ester |
71170-89-3 | 97% | 1g |
$1651.30 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N10130-10g |
1-Benzyl 2-tert-butyl piperidine-1,2-dicarboxylate |
71170-89-3 | 10g |
¥5150.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N10130-25g |
1-Benzyl 2-tert-butyl piperidine-1,2-dicarboxylate |
71170-89-3 | 25g |
¥9640.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N10130-50g |
1-Benzyl 2-tert-butyl piperidine-1,2-dicarboxylate |
71170-89-3 | 50g |
¥15430.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N10130-1g |
1-Benzyl 2-tert-butyl piperidine-1,2-dicarboxylate |
71170-89-3 | 1g |
¥1080.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N10130-5g |
1-Benzyl 2-tert-butyl piperidine-1,2-dicarboxylate |
71170-89-3 | 5g |
¥3220.0 | 2021-09-08 | ||
| Chemenu | CM363363-1g |
1-benzyl 2-(tert-butyl) piperidine-1,2-dicarboxylate |
71170-89-3 | 95%+ | 1g |
$294 | 2022-08-31 | |
| eNovation Chemicals LLC | D766360-500mg |
N-CBZ-2-PIPERIDINECARBOXYLIC ACID T-BUTYL ESTER |
71170-89-3 | 95% | 500mg |
$140 | 2024-06-06 |
1,2-Piperidinedicarboxylicacid, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester Suppliers
1,2-Piperidinedicarboxylicacid, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 1,2-Piperidinedicarboxylicacid, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester
Recent Advances in the Study of 1,2-Piperidinedicarboxylicacid, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester (CAS: 71170-89-3)
The compound 1,2-Piperidinedicarboxylicacid, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester (CAS: 71170-89-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique piperidine dicarboxylate structure with tert-butyl and benzyl ester groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for more complex bioactive molecules.
One of the key areas of research has been the optimization of synthetic routes for 71170-89-3. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient, high-yield synthesis method using a novel catalytic system. The researchers reported a 92% yield under mild conditions, significantly improving upon previous methods. This advancement is critical for scaling up production for further pharmacological testing and potential commercial applications.
Pharmacological investigations have revealed interesting properties of this compound. In vitro studies conducted by the National Institute of Health Sciences showed that 71170-89-3 exhibits moderate inhibitory activity against several kinase targets implicated in inflammatory pathways. While the exact mechanism of action requires further elucidation, these findings suggest potential applications in developing anti-inflammatory therapeutics.
Recent computational studies have provided insights into the molecular interactions of 71170-89-3 with biological targets. Molecular docking simulations published in Bioorganic & Medicinal Chemistry Letters indicate that the compound's unique steric configuration allows it to bind selectively to certain protein pockets. This specificity makes it an attractive scaffold for structure-activity relationship studies in drug discovery programs.
The compound has also shown promise in materials science applications. A 2024 study in Advanced Materials reported that derivatives of 71170-89-3 can serve as effective ligands for stabilizing metal-organic frameworks (MOFs) with potential applications in drug delivery systems. The tert-butyl group in particular appears to enhance the thermal stability of these frameworks.
Despite these promising developments, challenges remain in the full characterization of 71170-89-3's biological profile. Current research efforts are focused on comprehensive toxicity studies and metabolic stability assessments. Preliminary results from ongoing preclinical trials suggest that the compound has favorable pharmacokinetic properties, though further optimization may be required to improve its bioavailability.
The pharmaceutical industry has taken notice of these developments, with several companies filing patents for novel derivatives of 71170-89-3 in the past two years. These patents primarily focus on modified versions of the core structure designed to enhance target specificity and reduce potential off-target effects. The intellectual property landscape surrounding this compound is becoming increasingly competitive.
Looking forward, researchers anticipate that 1,2-Piperidinedicarboxylicacid, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester will continue to be an important subject of study in medicinal chemistry. Its versatility as both a potential therapeutic agent and a synthetic building block positions it as a valuable compound in drug discovery pipelines. Future research directions likely include the exploration of its applications in neurological disorders and its potential as a chiral auxiliary in asymmetric synthesis.
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